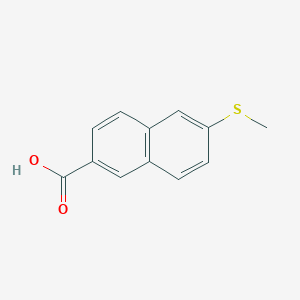

6-(Methylsulfanyl)-2-naphthoic acid

Description

6-(Methylsulfanyl)-2-naphthoic acid is a naphthoic acid derivative featuring a methylsulfanyl (-SCH₃) substituent at the 6-position of the naphthalene ring. This sulfur-containing group distinguishes it from other 2-naphthoic acid analogs, which may bear substituents such as methyl, methoxy, halogens, or bulky aromatic moieties.

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

6-methylsulfanylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O2S/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14) |

InChI Key |

NMPGHTGXLFQAPI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on 6-substituted 2-naphthoic acid derivatives, emphasizing substituent effects on properties and applications.

Physical and Chemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| 6-Methyl-2-naphthoic acid | -CH₃ | 186.21 | Not reported | Moderate solubility in organic solvents |

| 6-Methoxy-2-naphthoic acid | -OCH₃ | 202.21 | Not reported | Higher polarity due to methoxy group |

| Adapalene | Adamantyl-methoxyphenyl | 412.52 | 320–322 | High thermal stability, used in acne treatment |

| 6-((Isobutylthio)methyl)-2-naphthoic acid | -SCH₂CH(CH₂)₂ | 290.39 | 170–172 | Sulfur enhances chelation potential |

| 6-(Methylsulfanyl)-2-naphthoic acid* | -SCH₃ | 218.28 (calculated) | ~160–180 (estimated) | Expected moderate acidity and lipophilicity |

*Note: Data for this compound are extrapolated from analogs.

Reactivity and Stability

- Adamantyl-containing derivatives : Exhibit exceptional stability due to the rigid adamantane structure, resisting metabolic degradation .

- Methoxy vs. Methylsulfanyl groups : Methoxy groups increase solubility in polar solvents, while methylsulfanyl groups may enhance nucleophilic substitution reactivity.

- Fluorinated analogs : The -CF₃ group reduces basicity and increases resistance to oxidation ().

Key Research Findings

- Synthetic Efficiency : Suzuki coupling (used for adapalene) achieves high yields (>95%) and purity compared to traditional ester hydrolysis methods ().

- Thermal Stability : Adamantyl-substituted naphthoic acids (e.g., adapalene) exhibit melting points exceeding 300°C, ideal for formulation stability .

- Biological Activity : Sulfur-containing derivatives show promise in modulating receptor interactions, though specific data for this compound remain underexplored ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.